molecular formula C9H4BrCl2F3O B13725326 2'-Bromo-4'-chloro-5'-(trifluoromethyl)phenacyl chloride

2'-Bromo-4'-chloro-5'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13725326
M. Wt: 335.93 g/mol
InChI Key: JVNJKJJTXIPMER-UHFFFAOYSA-N
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Description

2’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride typically involves the halogenation of a suitable aromatic precursor. One common method is the Friedel-Crafts acylation reaction, where an aromatic compound is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenacyl derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced aromatic compounds.

Scientific Research Applications

2’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenacyl chloride framework. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[2-bromo-4-chloro-5-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-6-2-7(12)5(9(13,14)15)1-4(6)8(16)3-11/h1-2H,3H2

InChI Key

JVNJKJJTXIPMER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Cl)Br)C(=O)CCl

Origin of Product

United States

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